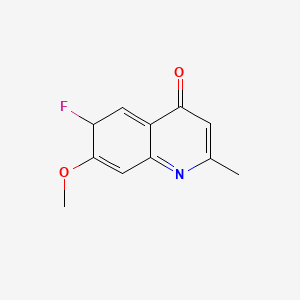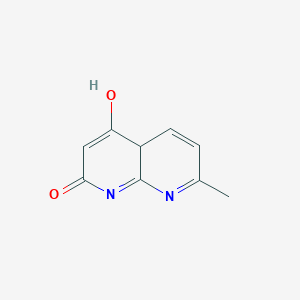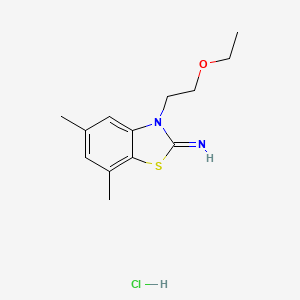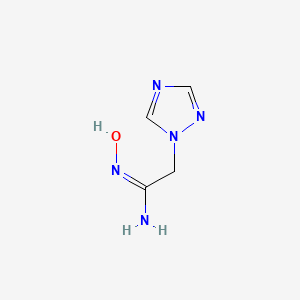
Bis(3-fluorophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-fluorophenyl)diazene is an organic compound with the molecular formula C12H8F2N2 It is a diazene derivative where two 3-fluorophenyl groups are attached to a diazene (N=N) functional group
准备方法
Synthetic Routes and Reaction Conditions
Bis(3-fluorophenyl)diazene can be synthesized through several methods. One common approach involves the oxidative coupling of 3-fluoroaniline using oxidizing agents such as manganese dioxide (MnO2) or sodium hypochlorite (NaOCl) under reflux conditions . The reaction typically proceeds as follows:
-
Oxidative Coupling with MnO2
- Dissolve 3-fluoroaniline in toluene.
- Add MnO2 and reflux the mixture.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Filter the reaction mixture and purify the product using column chromatography.
-
Oxidative Coupling with NaOCl
- Dissolve 3-fluoroaniline in methanol.
- Add NaOCl dropwise and stir the mixture at room temperature overnight.
- Extract the product with ethyl acetate and purify using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar oxidative coupling reactions but on a larger scale. The choice of oxidizing agent and solvent can be optimized for cost-effectiveness and yield. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Bis(3-fluorophenyl)diazene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form azoxybenzenes and nitro compounds.
Reduction: Can be reduced to form hydrazines or anilines.
Substitution: Can undergo electrophilic aromatic substitution reactions due to the presence of fluorine atoms on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Azoxybenzenes, nitro compounds.
Reduction: Hydrazines, anilines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Bis(3-fluorophenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of bis(3-fluorophenyl)diazene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its diazene and fluorophenyl groups. These interactions can modulate biological pathways and lead to desired therapeutic effects .
相似化合物的比较
Similar Compounds
- Bis(4-fluorophenyl)diazene
- Bis(3-chlorophenyl)diazene
- Bis(3-bromophenyl)diazene
Uniqueness
Bis(3-fluorophenyl)diazene is unique due to the presence of fluorine atoms, which can enhance its chemical stability and biological activity compared to its chloro- and bromo- counterparts. The fluorine atoms also influence the compound’s electronic properties, making it a valuable compound in various applications .
属性
分子式 |
C12H8F2N2 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC 名称 |
bis(3-fluorophenyl)diazene |
InChI |
InChI=1S/C12H8F2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChI 键 |
XGZUVWDFPZDZAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)N=NC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)




![4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12344208.png)


